molecular formula C21H23NO4 B1372709 1-Boc-4-benzyloxy-3-hydroxymethylindole CAS No. 914349-09-0

1-Boc-4-benzyloxy-3-hydroxymethylindole

Cat. No. B1372709
CAS RN: 914349-09-0
M. Wt: 353.4 g/mol
InChI Key: SRIUXQDQJCAGOQ-UHFFFAOYSA-N
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Description

1-Boc-4-benzyloxy-3-hydroxymethylindole is a chemical compound with the molecular formula C21H23NO4 and a molecular weight of 353.41 . It is used in scientific research and has unique properties that make it ideal for various applications, such as drug synthesis and organic transformations.


Molecular Structure Analysis

The molecular structure of 1-Boc-4-benzyloxy-3-hydroxymethylindole consists of a total of 36 bonds. There are 19 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, and 10 aromatic bonds .

Scientific Research Applications

Proteomics Research

“1-Boc-4-benzyloxy-3-hydroxymethylindole” is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool for the modification of proteins to understand their interaction with other molecules .

Medicine

In the medical field, this compound finds its application in the synthesis of pharmaceuticals. It serves as a precursor in the development of drug molecules that interact with specific proteins or enzymes within the body, potentially leading to new treatments for various diseases .

Biochemistry

Biochemists use “1-Boc-4-benzyloxy-3-hydroxymethylindole” for studying enzyme kinetics and mechanisms. It acts as a substrate or inhibitor in enzymatic reactions, helping to elucidate the biochemical pathways .

Pharmacology

Pharmacological research employs this compound in the design of drug trials and experiments. It’s instrumental in creating analogs and derivatives that can be tested for therapeutic efficacy and safety .

Organic Synthesis

Organic chemists utilize “1-Boc-4-benzyloxy-3-hydroxymethylindole” in the synthesis of complex organic molecules. It’s a building block for constructing larger, more intricate compounds with potential applications in various chemical industries .

Materials Science

In materials science, this compound is used to develop new materials with specific properties. It can be incorporated into polymers or other materials to impart desired characteristics like increased durability or chemical resistance .

Analytical Chemistry

“1-Boc-4-benzyloxy-3-hydroxymethylindole” is applied in analytical chemistry as a standard or reagent. It’s used to calibrate instruments or as a reference compound in chromatography and mass spectrometry analyses .

Environmental Science

Environmental scientists might use this compound in the study of environmental pollutants. It can serve as a model compound to understand the behavior of similar molecules in the environment and their potential impact .

Agricultural Science

Lastly, in agricultural science, “1-Boc-4-benzyloxy-3-hydroxymethylindole” could be used in the synthesis of agrochemicals or as a research tool to study plant biochemistry and physiology .

Safety And Hazards

1-Boc-4-benzyloxy-3-hydroxymethylindole is intended for R&D use only and is not recommended for medicinal or household use . A safety data sheet suggests that it has specific handling and storage requirements, as well as measures for accidental release .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-12-16(13-23)19-17(22)10-7-11-18(19)25-14-15-8-5-4-6-9-15/h4-12,23H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIUXQDQJCAGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654323
Record name tert-Butyl 4-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-benzyloxy-3-hydroxymethylindole

CAS RN

914349-09-0
Record name 1,1-Dimethylethyl 3-(hydroxymethyl)-4-(phenylmethoxy)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-3-hydroxymethylindole, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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